S-Benzyl 3-phenylpropanethioate

Description

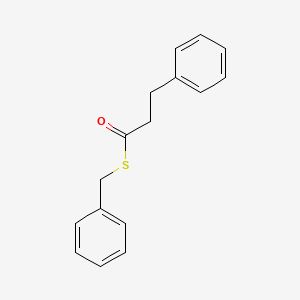

S-Benzyl 3-phenylpropanethioate is a sulfur-containing ester derivative characterized by a benzyl thioester group linked to a 3-phenylpropanoyl backbone. Thioesters, in general, are pivotal in biochemical processes (e.g., fatty acid metabolism) and synthetic chemistry due to their nucleophilic reactivity at the sulfur atom .

Properties

CAS No. |

133535-77-0 |

|---|---|

Molecular Formula |

C16H16OS |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

S-benzyl 3-phenylpropanethioate |

InChI |

InChI=1S/C16H16OS/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-10H,11-13H2 |

InChI Key |

DTXDHGPVHSQLSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Tosyl Chloride/N-Methylimidazole-Mediated Thioesterification

General Reaction Mechanism

The TsCl/N-methylimidazole (NMI) system activates carboxylic acids by generating a reactive acyloxy intermediate. This intermediate undergoes nucleophilic attack by thiols to form thioesters. The process avoids the need for pre-formed acyl chlorides, offering a one-pot, mild alternative.

Protocol from Acetonitrile Solvent Systems

Adapted from esterification methodologies, this method involves:

- Dissolving 3-phenylpropanoic acid (1.0 mmol) and N-methylimidazole (3.0 mmol) in anhydrous acetonitrile (2.0 mL) at 0–5°C under argon.

- Dropwise addition of TsCl (1.2 mmol) in acetonitrile (1.0 mL) with stirring for 30 minutes.

- Introducing benzyl thiol (1.0 mmol) in acetonitrile (1.0 mL) and stirring at 0–5°C for 2 hours.

- Quenching with water, extracting with diethyl ether, and purifying via silica gel chromatography (hexane:ether = 40:1).

Protocol from Dichloromethane Solvent Systems

Optimized for thioester synthesis, this variant employs:

- Mixing 3-phenylpropanoic acid (1.0 mmol) and benzyl thiol (1.0 mmol) in dichloromethane (2.0 mL) at 0°C.

- Adding TsCl (1.2 mmol) and N-methylimidazole (3.0 mmol) sequentially under argon.

- Stirring at 0°C for 30 minutes, then warming to room temperature for 2 hours.

- Concentrating the mixture in vacuo and purifying via column chromatography (hexane:ether = 50:1).

Yield : 86% (observed for analogous thioesters).

Table 1: Comparison of TsCl/NMI-Mediated Methods

Mechanistic and Practical Considerations

Role of N-Methylimidazole

NMI acts as a dual-purpose catalyst:

Comparative Analysis of Methodologies

The TsCl/NMI system outperforms traditional acyl chloride routes in:

- Yield : 86–93% vs. 70–85% for acyl chloride methods.

- Safety : Avoids hazardous SOCl₂ and HCl gas.

- Versatility : Compatible with acid- and base-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions: S-Benzyl 3-phenylpropanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: NBS for bromination, often carried out in the presence of light or heat to initiate the reaction.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Benzylic halides.

Scientific Research Applications

S-Benzyl 3-phenylpropanethioate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-Benzyl 3-phenylpropanethioate involves its interaction with molecular targets through its thioester group. This group can undergo nucleophilic attack, leading to the formation of various intermediates. The benzyl group provides resonance stabilization, facilitating reactions at the benzylic position . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects on Reactivity: The hydroxyl group in (S)-benzyl 3-(4-hydroxyphenyl)propanoate facilitates intermolecular hydrogen bonding, stabilizing crystal packing . In contrast, this compound’s thioester group lacks hydrogen-bonding donors, likely reducing crystallinity but increasing nucleophilic reactivity at sulfur. S-Benzyl isothiouronium salts exhibit higher N–H acidity compared to thioureas, accelerating proton transfer in reductive amination reactions . This contrasts with thioesters, where sulfur’s nucleophilicity dominates reactivity.

Role of Sulfur Oxidation State :

- Thiosulfinates (e.g., S-benzyl phenylmethanethiosulfinates) contain a sulfinyl (–SO–) group, making them prone to disproportionation or enzymatic cleavage . Thioesters like this compound, with a thioacyl (–SCOR) group, are more stable but participate in acyl transfer reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-Benzyl 3-phenylpropanethioate, and how can purity be optimized during synthesis?

- Methodology : Synthesis typically involves thioesterification between 3-phenylpropanoyl chloride and benzyl mercaptan under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted starting materials. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc). Safety protocols, such as avoiding heat sources and ensuring proper ventilation, should align with guidelines for handling thiols and acyl chlorides .

- Purity Optimization : Use analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%). Recrystallization from ethanol or diethyl ether may further enhance crystalline purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR can confirm the thioester linkage (δ ~3.5 ppm for SCH₂Ph; carbonyl at ~200 ppm in ¹³C). Compare with structurally similar compounds like (S)-benzyl 3-(4-hydroxyphenyl)propanoate for reference shifts .

- IR : Key peaks include C=O stretch (~1680 cm⁻¹) and C-S vibration (~650 cm⁻¹).

- Mass Spectrometry : High-resolution MS (ESI+) should confirm the molecular ion ([M+H]⁺ expected at m/z 286.12). Cross-validate with elemental analysis for C, H, and S content .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions, and what degradation products form?

- Methodology : Design stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Likely degradation pathways include hydrolysis to 3-phenylpropanoic acid and benzyl mercaptan. For accelerated stability testing, use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., esterases or proteases) due to the thioester moiety’s reactivity. Use cell-based models (e.g., HEK293 or HepG2) to assess cytotoxicity (MTT assay) and metabolic stability. For receptor-binding studies, employ competitive radioligand assays, referencing protocols for benzyl-containing analogs .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology : Cross-validate using complementary techniques:

- If NMR signals overlap (e.g., aromatic protons), use 2D-COSY or HSQC to assign peaks.

- For ambiguous mass fragments, compare with computational fragmentation tools (e.g., CFM-ID).

- Refer to crystallographic data from related compounds, such as (S)-benzyl derivatives, to infer bond angles and confirm stereochemistry .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?

- Methodology :

- Standardization : Strictly control synthetic conditions (reagent ratios, reaction time) and validate purity with orthogonal methods (HPLC, NMR).

- Documentation : Adhere to guidelines for study material storage (4°C, desiccated) and handling (argon atmosphere for oxygen-sensitive steps) to prevent degradation .

- Data Reconciliation : Use statistical tools (e.g., PCA) to identify outliers in biological replicates and re-test ambiguous batches .

Q. How can this compound be applied in cross-disciplinary research (e.g., material science or drug delivery)?

- Methodology :

- Material Science : Explore its use as a monomer in polymer synthesis (thio-ene click chemistry) or as a ligand for metal-organic frameworks (MOFs). Characterize thermal stability via TGA/DSC.

- Drug Delivery : Investigate its role in prodrug design, leveraging thioester lability for pH-sensitive release. Collaborate with institutions specializing in pharmacokinetics, such as those referenced in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.